molecular formula C21H23N3O B2424495 1-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(4-methylphenyl)ethan-1-one CAS No. 2133338-83-5

1-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(4-methylphenyl)ethan-1-one

Cat. No.: B2424495
CAS No.: 2133338-83-5
M. Wt: 333.435
InChI Key: JLHXHOXMOHALCA-UHFFFAOYSA-N
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Description

1-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(4-methylphenyl)ethan-1-one is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a methylphenyl ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(4-methylphenyl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the methylphenyl ethanone group is attached via Friedel-Crafts acylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(4-methylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenylethanone
  • 1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenyl)ethanone
  • 1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-fluorophenyl)ethanone

Uniqueness

1-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(4-methylphenyl)ethan-1-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.

Properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-15-8-10-16(11-9-15)13-20(25)24-12-4-5-17(14-24)21-22-18-6-2-3-7-19(18)23-21/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHXHOXMOHALCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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